Z-L-フェニルアラニノール

概要

説明

Revelation of Chiral Recognition

The study conducted on a metal-organic framework (MOF) based on l-phenylalanine (l-Phe) demonstrates the framework's ability to distinguish between the chirality of alanine and leucine. This MOF, referred to as [Zn2(l-Phe)2(bpe)2]n, was specifically designed to experimentally reveal the chiral recognition mechanism using various spectroscopic techniques, including 13C CP MAS NMR and X-ray photoelectron spectroscopy. The findings suggest that such MOFs could be tailored for chiral separation applications .

Synthesis of Imprinted Hydrogels

A novel zwitterionic functional monomer was synthesized and used to create l-phenylalanine imprinted hydrogels (MIHs) with anti-biofouling capabilities. The study found that the zwitterion had a higher binding energy with l-phenylalanine compared to traditional monomers, resulting in MIHs with superior adsorption capacity and imprinting factor. The optimized MIHs showed excellent chiral resolution ability for racemic phenylalanine and could be used to extract l-phenylalanine from protein solutions .

Crystal Structure of Dehydromonopeptide

The crystal structure of (Z)-N-acetyl-α,β-dehydrophenylalanine methylamide was determined, revealing a three-dimensional network of hydrogen bonds and a unique orientation of the phenyl ring due to the presence of a Cα=Cβ double bond. This structure differs from that of the homologous L-phenylalanine derivative and provides insights into the effects of α,β-unsaturation on molecular geometry .

Conformational Flexibility of Dehydroalanine Derivatives

The molecular structure of (Z)-N-acetyldehydrophenylalanine was analyzed, showing a non-planar conformation and hydrogen bonding through water molecules. Theoretical conformational analysis excluded any planar conformation for the molecule, and the study discussed the effects of non-planarity on the electronic structure, supported by photoelectron spectroscopy and INDO/S calculations .

Application in trans-Cinnamic Acid Production

A study on the recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) characterized its activity and stability, demonstrating its potential for producing trans-cinnamic acid from l-phenylalanine. The enzyme showed high activity and could effectively catalyze the conversion of l-phenylalanine to trans-cinnamic acid, reaching a significant concentration of the product .

Self-Assembling Zwitterionic Form of L-Phenylalanine

L-phenylalanine was characterized in its zwitterionic form at neutral pH, which is believed to be related to its self-assembling properties. The structure, resolved using synchrotron X-rays, revealed π-π stacking and hydrogen-bonding interactions that could explain the self-assembly of phenylalanine into fibrillar forms .

Biogenetic Precursor of Zierin

Research on the biogenetic precursor of the cyanogenic glucoside zierin identified l-phenylalanine as the primary contributor to zierin accumulation in the akenes of Xeranthemum cylindraceum. The study used isotopic labeling to confirm the specific incorporation of l-phenylalanine into zierin, highlighting the role of this amino acid in the plant's secondary metabolism .

L-Phenylalanine-4-nitrophenol Adduct

The formation of a 1:1 adduct between L-phenylalanine and 4-nitrophenol was studied, with the L-phenylalanine molecule existing in a zwitterionic state. The structure is stabilized by strong hydrogen bonding and van der Waals interactions, which could have implications for understanding molecular interactions and designing novel compounds .

科学的研究の応用

生化学的に活性な化合物の合成

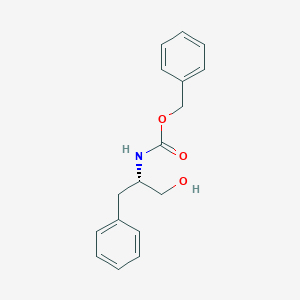

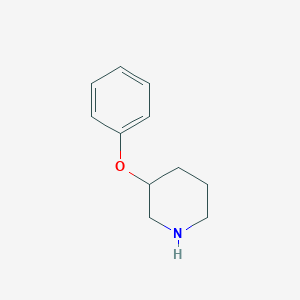

Z-L-フェニルアラニノールは、幅広い生化学的に活性な化合物の合成に用いられます。 その構造は、複雑な分子に組み込むことができる汎用性の高いビルディングブロックとして機能し、これらの分子は多くの場合、生化学的アッセイや研究に使用されます .

HIVプロテアーゼ阻害剤

Z-L-フェニルアラニノールの重要な用途の1つは、HIVプロテアーゼ阻害剤の合成です。 これらの阻害剤は、ウイルスが成熟および複製するのを防ぐことで、HIV/エイズの治療に重要な役割を果たします .

キラル分割剤

キラル性であるため、Z-L-フェニルアラニノールは、キラル物質の分割剤として使用されます。 これは、薬物の活性が高くエナンチオ選択的である可能性のある製薬業界において、エナンチオマーを分離するのに役立ちます .

エナンチオ選択的蛍光センサー

Z-L-フェニルアラニノールは、「ターンオン」型エナンチオ選択的蛍光センサーの製造に利用されてきました。 これらのセンサーは、さまざまな分析アプリケーションにおいて重要な、フェニルアラニノールエナンチオマーの同期検出に不可欠です .

ペプチド合成

これは、ペプチド合成においても貴重な試薬です。 Z-L-フェニルアラニノールは、ペプチドにフェニルアラニン残基を導入するために使用でき、これはタンパク質の構造と機能の研究において不可欠なプロセスです .

クラウソン・カーズ反応機構研究

この化合物は、DFT研究を通じてクラウソン・カーズ反応の機構を更新するために使用されてきました。 この反応は、特にアミノアルコールからピロールを生成する有機合成において重要です .

触媒的ピロール保護

水性媒体中、Z-L-フェニルアラニノールは、L-フェニルアラニン/L-フェニルアラニノールの触媒的ピロール保護に使用されてきました。 この方法は、化学生物学および創薬に有用な、穏やかな条件下でのピロール結合キラルモチーフの提供に重要です .

金属有機構造体 (MOF)

最後に、Z-L-フェニルアラニノールは、ホモキラル金属有機構造体 (HMOF) の構築に使用されます。 これらの構造体は、キラル認識とセンシングにおいて幅広い用途があり、材料科学の進歩に貢献しています

作用機序

Target of Action

Z-L-Phenylalaninol, also known as Z-Phenylalaninol, is primarily used in the synthesis of biochemically active compounds . It serves as a building block for the synthesis of HIV protease inhibitors . The primary targets of this compound are therefore the enzymes involved in these biochemical reactions.

Mode of Action

It is known to participate in the paal–knorr reaction, a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .

Biochemical Pathways

Z-L-Phenylalaninol is involved in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . This process involves the Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts . The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .

Result of Action

The result of Z-L-Phenylalaninol’s action is the formation of pyrrole-tethered chiral motifs under mild conditions . This is achieved through a quick and highly efficient protocol that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product .

Action Environment

The action of Z-L-Phenylalaninol is influenced by environmental factors such as temperature and pH. For instance, the protocol for its reaction proceeds at 90 °C . Moreover, the reaction is realized in an almost neutral and benign aqueous condition . The “H-bridge” interplay of water is crucial in the reaction course .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357437 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6372-14-1 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

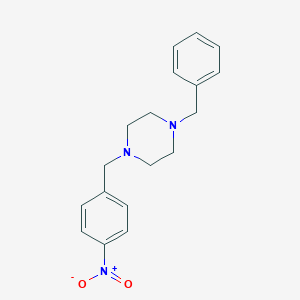

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

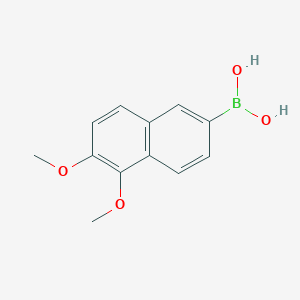

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)